Cas no 323579-94-8 (1-(2-nitrophenyl)prop-2-en-1-ol)

1-(2-nitrophenyl)prop-2-en-1-ol structure
323579-94-8 structure
Product name:1-(2-nitrophenyl)prop-2-en-1-ol
CAS No:323579-94-8
MF:C9H9NO3
Molecular Weight:179.172662496567
CID:6285242
PubChem ID:11423920

1-(2-nitrophenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(2-nitrophenyl)prop-2-en-1-ol
    • EN300-1868084
    • SCHEMBL16215901
    • 323579-94-8
    • SCHEMBL3258908
    • インチ: 1S/C9H9NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h2-6,9,11H,1H2
    • InChIKey: MFHVQKWLQIPRHU-UHFFFAOYSA-N
    • SMILES: OC(C=C)C1C=CC=CC=1[N+](=O)[O-]

計算された属性

  • 精确分子量: 179.058243149g/mol
  • 同位素质量: 179.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • XLogP3: 1.7

1-(2-nitrophenyl)prop-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1868084-1.0g
1-(2-nitrophenyl)prop-2-en-1-ol
323579-94-8
1g
$0.0 2023-06-07
Enamine
EN300-1868084-10g
1-(2-nitrophenyl)prop-2-en-1-ol
323579-94-8
10g
$3929.0 2023-09-18
Enamine
EN300-1868084-0.05g
1-(2-nitrophenyl)prop-2-en-1-ol
323579-94-8
0.05g
$768.0 2023-09-18
Enamine
EN300-1868084-2.5g
1-(2-nitrophenyl)prop-2-en-1-ol
323579-94-8
2.5g
$1791.0 2023-09-18
Enamine
EN300-1868084-5g
1-(2-nitrophenyl)prop-2-en-1-ol
323579-94-8
5g
$2650.0 2023-09-18
Enamine
EN300-1868084-0.5g
1-(2-nitrophenyl)prop-2-en-1-ol
323579-94-8
0.5g
$877.0 2023-09-18
Enamine
EN300-1868084-1g
1-(2-nitrophenyl)prop-2-en-1-ol
323579-94-8
1g
$914.0 2023-09-18
Enamine
EN300-1868084-0.1g
1-(2-nitrophenyl)prop-2-en-1-ol
323579-94-8
0.1g
$804.0 2023-09-18
Enamine
EN300-1868084-0.25g
1-(2-nitrophenyl)prop-2-en-1-ol
323579-94-8
0.25g
$840.0 2023-09-18

1-(2-nitrophenyl)prop-2-en-1-ol 関連文献

1-(2-nitrophenyl)prop-2-en-1-olに関する追加情報

Chemical Profile of 1-(2-nitrophenyl)prop-2-en-1-ol (CAS No: 323579-94-8)

1-(2-nitrophenyl)prop-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 323579-94-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a nitro-substituted phenyl ring connected to a propenol backbone, has garnered attention due to its unique structural and functional properties. The presence of both aromatic and alkenic functional groups makes it a versatile scaffold for further chemical modifications and biological investigations.

The compound's structure consists of a phenyl ring substituted with a nitro group at the 2-position, linked via an ethylene bridge to a hydroxylated alkene. This arrangement imparts distinct electronic and steric characteristics, influencing its reactivity and potential applications. The nitro group, known for its electron-withdrawing nature, can modulate the electronic properties of the aromatic system, while the propenol moiety offers opportunities for further functionalization via addition or oxidation reactions.

In recent years, 1-(2-nitrophenyl)prop-2-en-1-ol has been explored in various contexts, particularly in the development of novel pharmaceutical agents. Its structural motif is reminiscent of several bioactive molecules, suggesting potential applications in drug discovery. For instance, the nitrophenyl group is commonly found in antimicrobial and anti-inflammatory compounds, while the propenol moiety can serve as a hydrogen bond acceptor or participate in hydrophobic interactions within biological targets.

One of the most intriguing aspects of 1-(2-nitrophenyl)prop-2-en-1-ol is its potential role as an intermediate in synthesizing more complex molecules. The nitro group can be reduced to an amine, providing a primary amine for further derivatization. Alternatively, the double bond in the propenol can undergo various reactions, including epoxidation or hydroxylation, leading to diverse functionalized products. These transformations make it a valuable building block for medicinal chemists seeking to design new therapeutic entities.

Recent studies have highlighted the compound's relevance in computational chemistry and molecular modeling. Researchers have utilized 1-(2-nitrophenyl)prop-2-en-1-ol as a reference molecule to develop and validate quantum mechanical models for predicting molecular interactions. Its well-defined structure and known spectroscopic properties make it an ideal candidate for benchmarking computational methods. Such efforts are crucial for accelerating drug discovery pipelines by enabling rapid screening of virtual libraries.

Beyond its synthetic utility, 1-(2-nitrophenyl)prop-2-en-1-ol has shown promise in preliminary biological assays. Initial investigations suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to neurological disorders. The combination of electronic effects from the nitro group and steric hindrance from the propenol moiety could modulate binding affinities to target proteins. While further studies are needed to elucidate its exact mechanism of action, these findings underscore its potential as a lead compound in pharmacological research.

The synthesis of 1-(2-nitrophenyl)prop-2-en-1-ol typically involves multi-step organic reactions starting from commercially available precursors. A common approach includes nitration of phenylacetaldehyde followed by condensation with an appropriate reagent to introduce the propenol functionality. Optimization of reaction conditions is essential to achieve high yields and purity, which are critical for subsequent biological evaluations.

In conclusion, 1-(2-nitrophenyl)prop-2-en-1-ol (CAS No: 323579-94-8) represents a fascinating molecule with broad applications in chemical synthesis and pharmaceutical research. Its unique structural features offer opportunities for designing novel compounds with therapeutic potential. As computational methods continue to advance, the role of reference compounds like this one will only grow in importance for accelerating drug discovery initiatives worldwide.

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